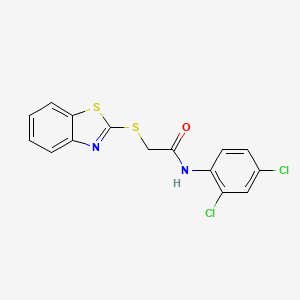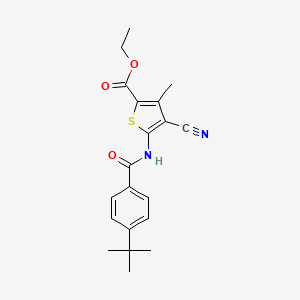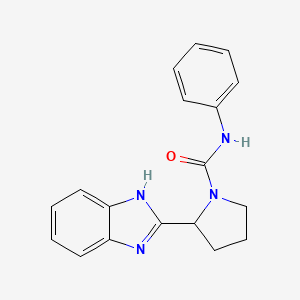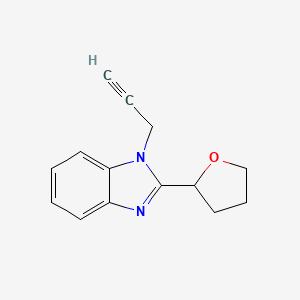
1-(4-Nitrophenyl)-3-pyrazin-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrophenylpyrazin-2-ylcarbamate , is a chemical compound with the following structure:
Structure: C11H8N4O3
It features a pyrazine ring fused with a urea moiety, and the nitro group at the para position of the phenyl ring
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(4-Nitrophenyl)-3-pyrazin-2-ylurea. One common method involves the reaction of 4-nitroaniline with pyrazin-2-yl isocyanate. The reaction proceeds as follows:
4-nitroaniline+pyrazin-2-yl isocyanate→this compound
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. Isolation and purification steps yield the desired product.
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions:
Reduction: It can be reduced to 1-(4-aminophenyl)-3-pyrazin-2-ylurea using reducing agents.
Substitution: The nitro group can be substituted with other functional groups.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the urea bond occurs.
Common reagents include hydrazine, sodium borohydride, and various acid/base solutions. Major products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-3-pyrazin-2-ylurea finds applications in:
Medicine: It exhibits antimicrobial and antitumor properties.
Chemical Biology: Used as a probe to study enzyme inhibition.
Industry: As a starting material for the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action is context-dependent. It may involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate specific targets.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-3-pyrazin-2-ylurea stands out due to its unique combination of pyrazine and urea moieties. Similar compounds include other urea derivatives and nitrophenyl-substituted molecules.
Propiedades
Fórmula molecular |
C11H9N5O3 |
|---|---|
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C11H9N5O3/c17-11(15-10-7-12-5-6-13-10)14-8-1-3-9(4-2-8)16(18)19/h1-7H,(H2,13,14,15,17) |
Clave InChI |
YUFLQMJZDSRJCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)[N+](=O)[O-] |
Solubilidad |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10978639.png)


![N-(4-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978667.png)
![4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10978671.png)
![Cyclohexyl{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone](/img/structure/B10978672.png)

![3-tert-butyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B10978674.png)


![3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10978699.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10978706.png)

![methyl 2-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10978713.png)